4-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)benzonitrile
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Description
The compound “4-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)benzonitrile” is a heterocyclic compound . Heterocyclic compounds are a significant class of organic compounds, and they are rapidly increasing in number due to extensive synthetic research and their synthetic utility .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to give a 4-oxo compound. This compound is then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative. Reactions of the latter with secondary amines afford a series of 4-aminobenzothienopyrimidines .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various protein receptors .
Mode of Action
It is synthesized from the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide, which is then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit a broad spectrum of biological properties, including antitumor, antiviral, anti-inflammatory, analgesic, antibacterial, and other activities .
Properties
IUPAC Name |
4-(5-oxo-3-phenyl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c20-11-13-6-8-14(9-7-13)16-10-17(24)22-19-18(16)21-12-23(19)15-4-2-1-3-5-15/h1-9,12,16H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZFLWUBNSEQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(C=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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